![molecular formula C22H40ClIrO2P2 B2728123 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) CAS No. 671789-61-0](/img/structure/B2728123.png)
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
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Overview
Description
“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” is a chemical compound with the molecular formula C22H40ClIrO2P2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” consists of 22 carbon atoms, 40 hydrogen atoms, 1 chlorine atom, 1 iridium atom, 2 oxygen atoms, and 2 phosphorus atoms . The exact structure and arrangement of these atoms would require more specific information or a detailed structural analysis.
Physical And Chemical Properties Analysis
“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” is a solid at 20 degrees Celsius . . It is sensitive to air and should be stored under inert gas .
Scientific Research Applications
Catalytic Applications
Compounds similar to "2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)" have been extensively studied for their catalytic properties. For instance, rhodium complexes exhibiting excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes have been developed using rigid P-chiral phosphine ligands (Imamoto et al., 2012). These catalysts are particularly effective in the synthesis of chiral pharmaceutical ingredients, demonstrating the potential of such complexes in fine chemical synthesis.
Ligand Synthesis and Coordination Chemistry
The synthesis and reactivity of complexes with sterically demanding ligands offer insights into coordination chemistry and the design of novel materials. Tetraarylphenyls with bulky ligands have been synthesized for the creation of compounds featuring low-coordinate phosphorus centers, indicating the role of steric hindrance in determining the properties and reactivity of such complexes (Shah et al., 2000).
Material Science and Organic Electronics
In the field of organic electronics, polythiophene derivatives synthesized by electrochemical polymerization have shown promising electrochromic properties. The incorporation of tert-butyl groups into the polymer backbone enhances solution processability, indicating the potential for these materials in electrochromic devices and other electronic applications (Ozyurt et al., 2008).
Organometallic Chemistry
The synthesis and reactivity of palladium hydroxy carbonyl and related complexes toward CO2 and phenylacetylene have been explored, revealing the mechanisms of CO2 insertion and C-H exchange reactions. Such studies are crucial for understanding the fundamental processes in organometallic chemistry and developing new catalysts for carbon dioxide utilization and organic synthesis (Johansson & Wendt, 2007).
Photophysical Properties
Four-membered red iridium(iii) complexes with Ir-S-P-S structures synthesized at room temperature demonstrate high phosphorescence quantum yields, showcasing their potential in organic light-emitting devices (OLEDs) and highlighting the role of molecular design in tuning the photophysical properties of coordination complexes (Su & Zheng, 2019).
Safety and Hazards
“2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)” can cause skin irritation (H315) and serious eye irritation (H319) . Protective gloves, eye protection, and face protection should be worn when handling this compound . If it comes into contact with the skin, it should be washed off thoroughly with water . If eye irritation persists, medical attention should be sought .
properties
IUPAC Name |
ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSKPCZFUCUCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClIrO2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) | |
CAS RN |
671789-61-0 |
Source
|
Record name | 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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